1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
797047-76-8 |
|---|---|
Molecular Formula |
C19H15F3 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1,3-difluoro-2-[2-(4-fluorophenyl)ethynyl]-5-pent-3-enylbenzene |
InChI |
InChI=1S/C19H15F3/c1-2-3-4-5-15-12-18(21)17(19(22)13-15)11-8-14-6-9-16(20)10-7-14/h2-3,6-7,9-10,12-13H,4-5H2,1H3 |
InChI Key |
XPHZFUOGBXCSSU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation of 1,3-Difluorobenzene Derivatives
The 1,3-difluorobenzene backbone is typically functionalized at the 2- and 5-positions via halogenation. Patent US5504264A describes catalytic dehalogenation using palladium catalysts (e.g., Pd/C) with hydrogen under mild conditions (70–140°C) to generate 1,3-difluorobenzene from chloro- or bromo-substituted precursors. For example:
Direct Functionalization via Directed Metallation
Lithiation of 1,3-difluorobenzene at low temperatures (−78°C) using n-butyllithium in tetrahydrofuran (THF) enables regioselective substitution. This method is critical for introducing electrophiles at the 2-position.
Sonogashira Coupling for Ethynyl Group Installation
Synthesis of 2-Ethynyl-1,3-Difluorobenzene
The ethynyl group is introduced via Sonogashira coupling between 2-halo-1,3-difluorobenzene and 4-fluorophenylacetylene. Key conditions:
- Combine 2-bromo-1,3-difluorobenzene (1.0 eq), 4-fluorophenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and Et₃N (3 eq) in degassed THF.
- Stir at 60°C for 12–24 h under N₂.
- Purify via silica gel chromatography (hexane/EtOAc 9:1) to isolate the ethynyl product.
Suzuki-Miyaura Coupling for Pent-3-En-1-Yl Substituent
Boronic Acid Preparation
The pent-3-en-1-yl group is introduced via Suzuki coupling using a preformed boronic ester. Synthesis of the boronic acid precursor involves:
Coupling Reaction
Conditions :
- Catalyst : Pd(dppf)Cl₂
- Base : K₂CO₃
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 80–100°C
- Yield : 70–80%
- React 5-bromo-1,3-difluoro-2-iodobenzene (1.0 eq) with (Z)-pent-3-en-1-ylboronic acid (1.5 eq), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2 eq) in dioxane/H₂O.
- Heat at 90°C for 18 h.
- Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography (hexane).
One-Pot Sequential Functionalization
Convergent Synthesis Strategy
A one-pot approach combines Sonogashira and Suzuki couplings sequentially, minimizing intermediate isolation:
- Perform Sonogashira coupling on 2-bromo-1,3-difluoro-5-iodobenzene with 4-fluorophenylacetylene.
- Without purification, add pent-3-en-1-ylboronic acid and Pd catalyst to the same pot.
- Achieve total yields of 60–65%.
Palladium-Catalyzed Tandem Reactions
Direct Alkyne Insertion and Alkylation
Palladium-mediated tandem reactions enable simultaneous ethynyl and pentenyl group installation. Patent WO2016058896A1 highlights:
- Catalyst : Pd(OAc)₂ with P(o-tol)₃
- Ligand : Xantphos
- Solvent : Toluene
- Yield : 55–60%
Purification and Characterization
Chromatographic Techniques
Analytical Data
- ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.32 (m, 4H, Ar-H), 6.95 (t, J = 8.4 Hz, 1H, Ar-H), 5.85–5.70 (m, 2H, CH₂=CH), 2.45–2.30 (m, 4H, CH₂).
- ¹⁹F NMR : δ −112.5 (s, 2F), −116.8 (s, 1F).
Challenges and Optimization
Regioselectivity Control
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene as an anticancer agent. Compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and prostate cancers. The incorporation of fluorine atoms is known to improve the pharmacokinetic properties of drugs, making them more effective in targeting cancerous cells.
2. Inhibition of β-secretase Activity
This compound has been investigated for its role as a β-secretase inhibitor, which is crucial in the treatment of Alzheimer's disease. β-secretase is involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid plaques associated with neurodegenerative diseases. By inhibiting this enzyme, this compound could potentially reduce amyloid deposition and mitigate cognitive decline in affected patients .
3. Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods involving palladium-catalyzed reactions. The ability to modify the structure through synthetic chemistry allows for the development of derivatives with enhanced biological activity or selectivity towards specific targets in disease pathways .
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of fluorinated compounds against breast cancer cells, derivatives of this compound demonstrated significant cytotoxicity compared to non-fluorinated analogs. The study utilized MTT assays to measure cell viability and found that the presence of fluorine atoms correlated with increased potency against the cancer cell lines tested .
Case Study 2: Neuroprotective Effects
Research into neuroprotective agents has identified compounds similar to this compound as potential candidates for treating Alzheimer's disease. In vitro studies indicated that these compounds could inhibit β-secretase activity effectively, leading to decreased levels of amyloid-beta peptide production. This suggests a promising avenue for developing therapeutics aimed at neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethynyl linkage and phenyl group contribute to the compound’s ability to interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Effects on Crystal Packing
Compounds 4 and 5 () are isostructural analogs differing only in halogen substituents (Cl vs. F). Both exhibit similar molecular conformations but distinct crystal packing due to steric and electronic differences between Cl and F. This highlights how minor substituent changes can alter solid-state properties without disrupting overall molecular geometry. For the target compound, the ethynyl group’s linearity and fluorine’s electronegativity may promote π-π stacking or dipole interactions, though direct crystallographic data are unavailable .
Dihedral Angles in Fluorinated Aromatics
Chalcone derivatives in demonstrate dihedral angles between fluorophenyl and central benzene rings ranging from 7.14° to 56.26°, influenced by substituent bulk and electronic effects. The target compound’s ethynyl group likely enforces a planar geometry, reducing dihedral angles compared to bulkier substituents (e.g., thiadiazoles in ). This planarization could enhance conjugation and stability .
Halogen vs. Ethynyl Substituents
5-Bromo-1,3-difluoro-2-[(R)-3-methylpentyl]benzene () shares a bromine substituent and aliphatic chain with the target compound. The ethynyl group in the target compound may improve π-system conjugation, a feature absent in purely aliphatic or halogenated analogs .
Physicochemical Properties
Table 1: Comparative Properties of Fluorinated Aromatic Compounds
Biological Activity
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene is an organofluorine compound with a complex structure that includes a difluorobenzene moiety, an ethynyl group attached to a fluorophenyl, and a pentenyl side chain. This unique molecular architecture suggests potential biological activities, particularly in the field of medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C18H16F2
- Molecular Weight : Approximately 300.318 g/mol
- LogP : 5.317 (indicating lipophilicity)
- PSA (Polar Surface Area) : 0 Ų
The compound's structure allows for diverse interactions within biological systems, potentially enhancing its binding affinity to various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the difluorobenzene core.
- Attachment of the ethynyl group to the fluorophenyl.
- Introduction of the pentenyl side chain.
These synthetic strategies can be adapted to optimize yield and purity for biological testing.
Anticancer Potential
Research indicates that compounds with structural similarities to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 0.096 |
| Compound B | A549 (Lung Cancer) | 0.34 |
| Compound C | HepG2 (Liver Cancer) | 2.09 |
These findings suggest that similar compounds may also possess anticancer properties due to their fluorinated structures, which can enhance bioactivity by improving cellular uptake and interaction with target proteins.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Key Enzymes : Similar fluorinated compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Disruption of Cellular Signaling Pathways : The unique structure may interfere with signaling pathways critical for tumor growth and survival.
Case Studies and Research Findings
- Study on Fluorinated Compounds : A study evaluated the antiproliferative activity of various fluorinated compounds, noting that those with ethynyl groups exhibited enhanced activity against breast and lung cancer cell lines compared to non-fluorinated analogs .
- Structure–Activity Relationship Studies : Research has highlighted that modifications in the side chains of fluorinated benzene derivatives can significantly impact their biological activity, suggesting that optimizing these features in this compound could yield compounds with improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
